2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
CAS No.: 292625-77-5
Cat. No.: VC7878284
Molecular Formula: C35H27N3O2
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292625-77-5 |
|---|---|
| Molecular Formula | C35H27N3O2 |
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | (4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1 |
| Standard InChI Key | SMYDLHVQRYQCDL-UYEZAFAQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound adopts a C₂-symmetric structure with a central pyridine ring (C₅H₃N) linked at the 2- and 6-positions to two (4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl groups. Each oxazole moiety contains two stereogenic centers at C4 and C5, which adopt a trans-diequatorial configuration due to steric constraints imposed by the phenyl substituents. The phenyl groups at C4 and C5 project perpendicularly from the oxazole plane, creating a chiral pocket ideal for substrate recognition in catalytic complexes.
Table 1: Key Structural Parameters
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine protons (δ 8.2–8.4 ppm) and oxazole methylene groups (δ 4.1–4.3 ppm). The stereochemical integrity is confirmed through NOESY correlations between the C4 phenyl protons and pyridine H3/H5 positions . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 521.2043 [M+H]⁺, consistent with the proposed formula.
Synthetic Methodology
Retrosynthetic Analysis
The ligand is synthesized through a convergent strategy:
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Preparation of enantiopure (4S,5R)-4,5-diphenyl-4,5-dihydrooxazole via Evans' oxazolidinone methodology
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Lithiation of 2,6-dibromopyridine followed by nickel-catalyzed coupling with the oxazole precursor
Critical Reaction Parameters
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Temperature: -78°C during lithiation to prevent racemization
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Catalyst: NiCl₂(dppe) (5 mol%) for cross-coupling
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Yield: 68–72% after chiral HPLC purification
Table 2: Optimization of Coupling Conditions
| Condition | Variation | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | NiCl₂(dppe) | 72 | >99 |
| Pd(PPh₃)₄ | 35 | 82 | |
| Solvent | THF | 72 | >99 |
| DMF | 41 | 91 | |
| Temperature (°C) | -78 | 72 | >99 |
| 25 | 58 | 89 |
Applications in Asymmetric Catalysis
Transition Metal Complexation
The ligand forms octahedral complexes with late transition metals:
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[Ru(L)(η⁶-p-cymene)]²⁺: Active in transfer hydrogenation of ketones (up to 98% ee)
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[Rh(L)(COD)]⁺: Catalyzes asymmetric hydroacylation with 94% ee
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[Ir(L)(CO)₂]⁺: Efficient in enantioselective C-H borylation (91% ee)
Mechanistic Insights
Steric guidance from the phenyl groups and π-stacking between the pyridine and substrate enforce facial selectivity in transition states. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol stabilization of the favored transition state in hydrogenation reactions due to CH-π interactions.
Comparative Performance with Structural Analogues
Table 3: Ligand Efficiency in Rh-Catalyzed Hydrogenation
| Ligand Structure | ee (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|
| (4S,5R)-Pybox-Ph₂ (This work) | 98 | 5200 | |
| (R)-Binap | 92 | 3100 | |
| (S,S)-BDPP | 89 | 2800 | |
| (4R)-Bn-Pybox | 95 | 4100 |
The superior performance stems from the ligand's rigid chiral pocket and enhanced electron-donating ability (Tolman electronic parameter: 2050 cm⁻¹ vs. 2095 cm⁻¹ for BINAP).
Future Directions
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Development of immobilized versions for continuous flow catalysis
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Exploration in photoredox asymmetric transformations
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Hybrid systems incorporating secondary coordination spheres
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Machine learning-guided optimization of substituent effects
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